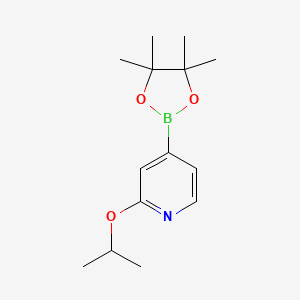

![molecular formula C10H10N2O4 B597079 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253792-60-7](/img/structure/B597079.png)

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring) .

Synthesis Analysis

The synthesis of 1,3-oxazine-2,4-diones, such as “this compound”, can be achieved through organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .Molecular Structure Analysis

Oxazines, the parent compound of “this compound”, are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The relative position of the heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis

The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives . This reaction acceleration was clearly highlighted compared to conventional heating conditions .Scientific Research Applications

Synthesis of Novel Diazepines

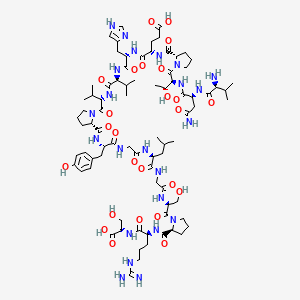

Research by El Bouakher et al. (2013) presented an efficient method for synthesizing novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This process involves the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, leading to the formation of 4-substituted 3-hydro-1H-pyrido[3,2-e][1,4]diazepine-2,5-diones and 4-benzyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepine-2,5-diones. Subsequent regioselective thionation and nucleophilic substitutions reactions yield various bis-functionalized 1,4-diazepines in excellent yields, opening new pathways to a library of bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).

Efficient Synthesis of Pyrido-diazepines

El Bouakher et al. (2011) reported an efficient synthesis of a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones. The synthesis was achieved through the condensation of α-amino acid methyl ester derivatives with 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione and 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, followed by peptide coupling of α-amino acid methyl ester derivatives with β-amino acids and cyclisation in tetrahydrofuran with sodium hydride (NaH) (El Bouakher et al., 2011).

Heterocyclic Chemistry

Chemistry of Heterocycles

Crum and Fuchsman (1966) explored the preparation and spectral properties of 2H-pyrido[4,3-e]-1,3-oxazine-2,4(3H)-dione and its derivatives. This study provides insights into the chemistry of heterocyclic compounds, which are critical for various applications in medicinal chemistry and materials science (Crum & Fuchsman, 1966).

Organic Nitrates and Oxazines

Synthesis of Organic Nitrates

Benedini et al. (1995) reported on the synthesis and physico-chemical characterization of various oxazine derivatives, including 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-diones. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Benedini et al., 1995).

Polycyclic Pyridones Synthesis

Construction of Polycyclic Pyridones

Viktorova et al. (2023) described the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones and their reactivity towards binucleophiles. These novel building blocks allow for the direct construction of biologically important polycyclic pyridones via an oxazinone ring-opening transformation, demonstrating the versatility of oxazine derivatives in synthesizing complex heterocyclic structures (Viktorova et al., 2023).

Future Directions

The future directions in the research of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” and its derivatives could involve exploring their potential biological activities further . Additionally, the development of new synthetic methods, such as the microwave-assisted process to access new six-membered heterocyclic structures, shows promise .

properties

IUPAC Name |

1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTUATXXESWDBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=CC=N2)C(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)